1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
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Overview
Description
1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl piperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine, followed by reaction with morpholine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,6-Naphthyridines
- 2,7-Naphthyridines
- Thieno[2,3-c][2,7]naphthyridines
Uniqueness
What sets 1-Amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile apart is its specific functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-amino-6-(4-chlorophenyl)-3,8-dioxo-2,7-dipropyl-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H21ClN4O2/c1-3-9-25-17(13-5-7-14(22)8-6-13)11-15-16(12-23)20(27)26(10-4-2)19(24)18(15)21(25)28/h5-8,11H,3-4,9-10,24H2,1-2H3 |
InChI Key |
MMOFXPPLOODKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCC)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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